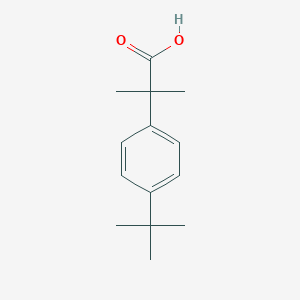

2-(4-Tert-butylphenyl)-2-methylpropanoic acid

Vue d'ensemble

Description

“2-(4-Tert-butylphenyl)-2-methylpropanoic acid” is also known as "4-tert-Butylphenylacetic acid" . It has a molecular formula of C12H16O2 . This compound is used in various chemical reactions and has been studied for its properties .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For example, a tert-butyl group was attached to large proteins or complexes to analyze presynaptic complexes involved in neurotransmitter release . The tert-butyl group was attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C12H16O2 . The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .

Chemical Reactions Analysis

The compound “this compound” is used in various chemical reactions. For instance, it has been used in the preparation of tetracyclines and tetracycline derivatives . In another study, the tert-butyl group was used as a probe for NMR studies of macromolecular complexes .

Applications De Recherche Scientifique

Electron Spin Resonance Studies

A study by Barclay et al. (1979) explored the electron spin resonance (ESR) of the dediazoniation reaction of 2,4,6-tri-tert-butylaniline, which is closely related to 2-(4-Tert-butylphenyl)-2-methylpropanoic acid. The formation of 2,4,6-tri-tert-butylphenyl radical, a key intermediate, was observed, contributing to understanding radical mechanisms in organic chemistry (Barclay et al., 1979).

Metabolic Studies in Archaeon

Rimbault et al. (1993) analyzed organic acids in cultures of a thermophilic sulfur-dependent anaerobic archaeon, identifying compounds including 2-methylpropanoic and 3-(methylthio)propanoic acids. This research is significant for understanding the metabolic pathways in extreme environments (Rimbault et al., 1993).

Synthesis of 3‐Hydroxy‐2‐methylpropanoic Acid Esters

Jeulin et al. (2007) reported the synthesis of 3-hydroxy-2-methylpropanoic acid tert-butyl ester with high enantioselectivity. This study highlights the importance of developing methods for synthesizing chiral compounds, which are crucial in pharmaceuticals (Jeulin et al., 2007).

High-Pressure Phase Behavior Study

Reuter et al. (1997) investigated the high-pressure phase behavior of tert-butyl compounds, including 2-methylpropane-2-thiol and tert-butylamine. Understanding the phase behavior of these compounds under varying pressures is essential for industrial applications (Reuter et al., 1997).

Ecofriendly Claisen Rearrangement

Yadav and Lande (2005) explored the Claisen rearrangement of allyl-4-tert-butylphenyl ether using solid acid catalysts. This approach offers an eco-friendly alternative to traditional methods in organic synthesis, relevant for sustainable chemistry (Yadav & Lande, 2005).

Biomonitoring of Fragrance Chemicals

Scherer et al. (2020) conducted human biomonitoring to track exposure to fragrance chemicals, including 2-(4-tert-butylbenzyl)propionaldehyde. This research is crucial for understanding human exposure to environmental chemicals and their potential health impacts (Scherer et al., 2020).

Safety and Hazards

Orientations Futures

The compound “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” and similar compounds continue to be of interest in various fields of research. For instance, the use of the tert-butyl group as a probe for NMR studies of macromolecular complexes is a promising area of research . Further investigation and exploration of these compounds’ potential in various applications would contribute to their potential use as novel agents in the future .

Mécanisme D'action

Target of Action

Related compounds such as 2,4-di-tert-butylphenol (dtbp) and ethyl oleate (eo) have been shown to interact with enzymes like monoamine oxidase (mao) in certain organisms .

Mode of Action

Similar compounds like dtbp and eo have been found to exert significant inhibitory activity on mao, an enzyme involved in the deamination of biogenic amines (bas) in the nervous system . This suggests that 2-(4-Tert-butylphenyl)-2-methylpropanoic acid might interact with its targets in a similar manner, leading to changes in the biochemical pathways of the organism.

Biochemical Pathways

Based on the observed effects of related compounds, it can be inferred that the compound might affect the deamination of bas in the nervous system, possibly through inhibitory effects on mao or mao-like enzymes .

Result of Action

Related compounds like dtbp and eo have been found to induce neurotoxic symptoms such as excitation, convulsion, and paralysis in certain organisms . This suggests that this compound might have similar effects.

Analyse Biochimique

Biochemical Properties

It is known that the compound has a similar structure to 4-tert-butylphenylboronic acid, which is used as a building block in the synthesis of tetracycline derivatives .

Cellular Effects

Related compounds such as 4-tert-butylphenyl salicylate have been shown to have anti-inflammatory activity, suggesting that 2-(4-Tert-butylphenyl)-2-methylpropanoic acid may also have potential effects on cell function .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

Related compounds have been shown to have varying effects at different dosages .

Metabolic Pathways

Related compounds such as 4-tert-butylphenylboronic acid are known to be involved in various metabolic pathways .

Transport and Distribution

Related compounds are known to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds are known to localize to specific compartments or organelles within cells .

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)10-6-8-11(9-7-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAKGGAAZZPXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429109 | |

| Record name | 2-(4-tert-butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93748-14-2 | |

| Record name | 2-(4-tert-butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)

![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)

![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)

![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)